1-Phenyl-1H-indazole
CAS No.: 7788-69-4
Cat. No.: VC3830003
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7788-69-4 |
|---|---|
| Molecular Formula | C13H10N2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 1-phenylindazole |
| Standard InChI | InChI=1S/C13H10N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-10H |
| Standard InChI Key | AZQJQRTZFPAGNV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
1-Phenyl-1H-indazole (CAS 7788-69-4) possesses a molecular formula of and a molecular weight of 194.23 g/mol . The indazole core consists of a benzene ring fused to a pyrazole, with the phenyl group attached to the N1 nitrogen. X-ray crystallography and computational studies confirm a planar geometry, with bond lengths and angles consistent with aromatic systems .
Physicochemical Parameters
Key properties include:
The compound’s lipophilicity (LogP > 3) suggests favorable membrane permeability, a critical factor in drug design . Its low solubility in aqueous media necessitates formulation strategies for pharmacological applications.
Synthetic Methodologies
Copper-Catalyzed Intramolecular N-Arylation
A 2022 study demonstrated the synthesis of 1-phenyl-1H-indazole via copper-catalyzed intramolecular cyclization of o-chlorinated arylhydrazones . Optimized conditions (CuI, KOH, 1,10-phenanthroline in DMF at 120°C for 12–48 hours) yielded the target compound in 10–70%, surpassing previous methods using brominated precursors . Key advantages include:
-
Utilization of cost-effective o-chlorinated starting materials
-
Compatibility with electron-donating and withdrawing substituents
Mannich Base Functionalization
Alternative routes involve Mannich reactions with piperazine derivatives. For example, 3-((piperazin-1-yl)methyl)-1H-indazole intermediates were synthesized by condensing indazole with formaldehyde and substituted piperazines, achieving 45% yield after recrystallization . This method enables side-chain diversification for structure-activity relationship (SAR) studies.
Pharmacological Applications
Analgesic and Anti-Inflammatory Activity
4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid (Compound 5) exhibited superior analgesic efficacy in murine models compared to acetylsalicylic acid, reducing writhing response by 68% at 50 mg/kg . Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition, though exact targets remain under investigation .
TRPV1 Antagonism
1-(1H-Indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl)urea derivatives demonstrated potent transient receptor potential vanilloid 1 (TRPV1) antagonism, with values of 0.4–0.5 nM against capsaicin-induced activation . Compound 51 showed dose-dependent anti-nociception in the formalin test, achieving 72% pain reduction at 10 mg/kg .
Structural and Computational Analysis
Tautomeric Behavior
Quantum mechanical calculations (DFT/B3LYP) reveal two tautomers: 1H-indazole (major) and 2H-indazole (minor), with an energy difference of 4.3 kcal/mol favoring the 1H-form . The phenyl group at N1 stabilizes the 1H-tautomer through resonance effects.
ADMET Profiling
In silico predictions using SwissADME indicate:
-
High gastrointestinal absorption (95% probability)
-
Blood-brain barrier permeability (BBB+ score: 0.89)
These properties position 1-phenyl-1H-indazole as a viable CNS drug candidate pending toxicity studies.
Derivatives and Structure-Activity Relationships
Substitution at C3
Recent Advances and Future Directions
The 2022 copper-catalyzed method represents a 40% yield improvement over prior techniques, reducing production costs for preclinical studies . Ongoing research focuses on:
-
Developing enantioselective syntheses for chiral indazole derivatives
-
Investigating combination therapies with NSAIDs
-
Optimizing pharmacokinetics through prodrug formulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume